VU6015929 HCl
Description
Overview of Discoidin Domain Receptors (DDR1 and DDR2)
The DDR family in mammals consists of two members: DDR1 and DDR2. frontiersin.org Structurally, these receptors are composed of an extracellular domain that includes a characteristic discoidin-like domain responsible for collagen binding, a transmembrane segment, and an intracellular region containing a kinase domain that, upon activation, initiates downstream signaling cascades. frontiersin.orgfrontiersin.org
DDR1 and DDR2 exhibit distinct expression patterns and ligand specificities. DDR1 is predominantly found in epithelial cells, while DDR2 is primarily expressed in mesenchymal cells, such as fibroblasts and smooth muscle cells. frontiersin.orgmdpi.com Although both receptors are activated by collagen, they show preferences for different collagen types. DDR1 is activated by both fibrillar and non-fibrillar collagens (types I-V and VIII), whereas DDR2 primarily interacts with fibrillar collagens (types I-III, V, and X). mdpi.com A key feature that sets DDRs apart from other RTKs is their slow but sustained kinase activation upon ligand binding. tandfonline.com
There are five known splice-variant isoforms of DDR1 (DDR1a-e). frontiersin.orgfrontiersin.org Both DDR1 and DDR2 can form physical interactions, which may lead to interconnected signaling with potentially distinct functional outcomes. tandfonline.com
Physiological Roles of DDRs in Cellular Processes
DDRs are integral to a multitude of fundamental physiological processes, acting as sensors of the extracellular matrix to regulate cell behavior. frontiersin.org Their functions are crucial for embryonic development, organogenesis, and the maintenance of tissue homeostasis. nih.govcapes.gov.br For instance, DDR1 plays a significant role in mammary gland development and branching morphogenesis, as well as in blastocyst implantation. researchgate.net DDR2 is essential for normal skeletal development. researchgate.net
These receptors regulate a variety of cellular functions including:
Cell Proliferation and Differentiation: DDRs influence cell growth and specialization in different tissues. nih.govcapes.gov.brresearchgate.net DDR2, for example, is involved in osteoblast differentiation. researchgate.net
Cell Adhesion and Migration: By interacting with collagen, DDRs play a role in how cells attach to their surroundings and move within tissues. tandfonline.com DDR1 is implicated in cell adhesion to collagen I matrices. tandfonline.com
Extracellular Matrix Remodeling: A significant function of DDRs is their ability to regulate the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade ECM components. nih.govmdanderson.org This control over MMPs directly influences tissue remodeling, which is vital for processes like wound healing and development. nih.gov
Immune Response: DDR1 is expressed on activated T cells and can mediate their migration through three-dimensional collagen matrices, highlighting a role in immune cell function. nih.gov
Pathophysiological Implications of Dysregulated DDR Activity
The tightly regulated activity of DDRs is crucial for maintaining normal tissue function. When this regulation is lost, it can contribute to the development and progression of numerous human diseases, including fibrosis, cancer, and inflammatory conditions like arthritis and atherosclerosis. nih.govcapes.gov.brresearchgate.net
Fibrosis, the excessive accumulation of ECM components leading to scarring and organ dysfunction, is a condition where DDRs, particularly DDR1, are significantly implicated. researchgate.net Upregulation of DDR1 has been observed in fibrotic diseases of the lung, kidney, liver, and skin. tandfonline.comresearchgate.net In the context of kidney disease, DDR1 is barely detectable in healthy tissue but becomes rapidly upregulated in fibrotic conditions, contributing to injury by promoting inflammation and the production of ECM components. researchgate.net Studies in mice have shown that the absence of DDR1 can reduce the severity of bleomycin-induced pulmonary fibrosis and protect against obstructive nephropathy. redxpharma.comnih.gov Similarly, both DDR1 and DDR2 are found to be highly expressed in fibrotic lung tissues from patients with idiopathic pulmonary fibrosis (IPF). researchgate.net
DDRs play a complex and often multifaceted role in cancer. frontiersin.org Their dysregulation is linked to tumor progression and metastasis in various solid tumors, including breast, ovarian, lung, and gastric cancers. frontiersin.orgfrontiersin.org The interaction between cancer cells and the ECM is a critical aspect of tumor evolution, and DDRs are key mediators of this communication. mdpi.com
They can influence cancer-related processes such as:
Cell Proliferation and Survival: Overexpression of DDR1 can mediate pro-survival signals in some cancers. researchgate.net
Invasion and Metastasis: By regulating cell adhesion, migration, and the remodeling of the tumor microenvironment, DDRs can facilitate the spread of cancer cells. frontiersin.orgmdpi.com
Tumor Microenvironment Remodeling: The DNA damage response (DDR) in cells within the tumor microenvironment can lead to the secretion of factors that sustain tumor growth and invasion. frontiersin.orgfrontiersin.org While not to be confused with Discoidin Domain Receptors, this cellular response to DNA damage highlights the complex signaling within the tumor niche that can influence cancer progression. nih.govscielo.br
Beyond fibrosis and cancer, dysregulated DDR activity is associated with other pathological states.
Inflammatory Diseases: DDR1 contributes to inflammation in conditions like atherosclerosis. nih.gov
Arthritis: DDR2 has been implicated in the pathology of osteoarthritis. nih.gov
Neurodegenerative Diseases: While research is ongoing, the DNA damage response (DDR) pathways, which are critical for neuronal health, can be defective in neurodegenerative diseases, leading to cell death and neuroinflammation. nih.gov The specific role of Discoidin Domain Receptors in these complex neurological conditions is an area of active investigation.
Rationale for Pharmacological Modulation of DDRs in Research
Given the significant involvement of DDRs in the pathophysiology of numerous diseases, they have emerged as attractive targets for pharmacological intervention. tandfonline.comnih.govfrontiersin.orgresearchgate.netnih.gov The development of small molecule inhibitors that can selectively modulate the kinase activity of DDR1 and/or DDR2 provides powerful tools for researchers to dissect the specific roles of these receptors in disease models.
The rationale for targeting DDRs is based on their upregulation and activation in pathological conditions like fibrosis and cancer. researchgate.netredxpharma.com By inhibiting DDR signaling, researchers can investigate the potential therapeutic benefits of blocking these pathways. For example, inhibiting DDR1 is being explored as an anti-fibrotic strategy. nih.gov The creation of selective inhibitors allows for a more precise understanding of the function of each receptor (DDR1 vs. DDR2) and their downstream signaling pathways, which is crucial for validating them as therapeutic targets and for the future development of targeted therapies. tandfonline.comredxpharma.com The chemical compound VU6015929 HCl is one such inhibitor developed for research purposes to explore the therapeutic potential of targeting DDRs. nih.gov
Properties
Molecular Formula |
C24H20ClF4N5O2 |
|---|---|
Molecular Weight |
521.9006 |
IUPAC Name |
4-Fluoro-3-(((5-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)amino)-N-(3-(trifluoromethoxy)phenyl)benzamide hydrochloride |
InChI |
InChI=1S/C24H19F4N5O2.ClH/c1-33-8-7-21(32-33)17-9-15(12-29-14-17)13-30-22-10-16(5-6-20(22)25)23(34)31-18-3-2-4-19(11-18)35-24(26,27)28;/h2-12,14,30H,13H2,1H3,(H,31,34);1H |
InChI Key |
QGTJUIQZHZUHQG-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(OC(F)(F)F)=C1)C2=CC=C(F)C(NCC3=CC(C4=NN(C)C=C4)=CN=C3)=C2.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VU6015929; VU-6015929; VU 6015929; VU6015929 HCl; VU6015929 hydrochloride |
Origin of Product |
United States |
Discovery and Medicinal Chemistry of Vu6015929 Hcl
Origin and Rationale for Lead Compound Identification
The discovery of VU6015929 (also known as compound 7e) was the culmination of a comprehensive optimization strategy applied to a previously identified dual DDR1/2 inhibitor, referred to as compound 1. researchgate.net The primary rationale behind this extensive lead compound identification and optimization was the recognized need for improved pharmacological tools to thoroughly investigate the therapeutic potential of DDR1 inhibition, particularly in the context of antifibrotic therapies. researchgate.net Earlier DDR inhibitors often presented limitations such as cytotoxicity, insufficient kinome selectivity, broader off-target activity, or unfavorable drug metabolism and pharmacokinetic (DMPK) profiles, which hindered definitive proof-of-concept studies. researchgate.net
Discoidin domain receptors 1 and 2 (DDR1 and DDR2) are unique receptor tyrosine kinases (RTKs) that are activated by collagens, unlike most other RTKs that respond to peptide growth factors. researchgate.net While their expression is generally low in adult organs, DDRs are widely expressed during development. researchgate.net Upregulation of DDR1 has been observed in various fibrotic conditions, including common kidney diseases such as lupus nephritis and Goodpasture's syndrome. researchgate.net Genetic studies in mouse models of chronic kidney disease have demonstrated that the deletion of DDR1 can improve survival and reduce fibrosis and inflammation, thereby validating DDR1 as a promising target for antifibrotic interventions. researchgate.net Thus, the development of a potent, selective, and well-characterized DDR1/2 inhibitor like VU6015929 was crucial to advance research in this area. researchgate.net
Structure-Activity Relationship (SAR) Studies of VU6015929 Analogs
The development of VU6015929 involved a multidimensional optimization effort, which included detailed structure-activity relationship (SAR) studies to refine its inhibitory profile. researchgate.net
Identification of Key Pharmacophores for DDR1/2 Inhibition
Through systematic modifications and evaluations of analogs, key elements constituting a DDR1 pharmacophore were identified. researchgate.net VU6015929 is characterized as an amide DDR1/2 inhibitor, featuring a pyridine (B92270) moiety that is crucial for its hinge-binding interactions within the kinase domain. cenmed.com The initial SAR efforts, although sometimes yielding steep activity cliffs, successfully narrowed down the range of productive structural targets, focusing subsequent optimization efforts on specific regions and substituents. researchgate.net
Optimization Strategies for Enhanced Potency and Selectivity
Targeted optimization strategies were employed to significantly enhance the potency and selectivity of VU6015929 (compound 7e) compared to its precursor, compound 1. researchgate.net This optimization resulted in a compound with improved binding affinity, superior cell-based potency, favorable physiochemical properties, and an acceptable in vitro DMPK profile, coupled with good in vivo pharmacokinetics in rodents. researchgate.net Furthermore, VU6015929 demonstrated a clean kinome profile, indicating high selectivity against a broad panel of other kinases. researchgate.net
In cell-based assays, VU6015929 exhibited remarkable potency in inhibiting collagen I-induced DDR1 phosphorylation. Its IC50 value for inhibiting DDR1 phosphorylation in HEK293-DDR1 cells was determined to be 0.7078 ± 0.3533 nM, which is approximately 7-fold more potent than the initial lead compound 1 (IC50 of 4.799 ± 2.066 nM). researchgate.net This enhanced potency translated into a significant inhibition of collagen-IV production, further supporting its potential in antifibrotic applications. researchgate.netresearchgate.net
The following table summarizes the key inhibitory data for VU6015929:
| Target | Assay Type | IC50 (nM) | Reference |
| DDR1 | Cell-free | 4.67 | researchgate.net |
| DDR2 | Cell-free | 7.39 | researchgate.net |
| DDR1 | Cell-based (collagen I-induced phosphorylation in HEK293-DDR1 cells) | 0.7078 ± 0.3533 | researchgate.net |
Exploration of Chemical Space Around the VU6015929 Scaffold
The journey to VU6015929 involved a systematic exploration of the chemical space around the initial lead compound 1. This included investigating various regions and substituents on the core scaffold. researchgate.net The SAR studies identified specific structural features that were crucial for DDR1/2 inhibition, leading to the definition of a basic DDR1 pharmacophore (compound 7 in the original study). researchgate.net This iterative process of synthesis and biological evaluation allowed for the precise tuning of the compound's properties, ultimately yielding VU6015929 with its optimized profile. researchgate.net
Synthetic Strategies and Chemical Transformations of VU6015929 HCl and Related Compounds
VU6015929 is a benzylamine (B48309) derivative, and its synthesis, along with that of related analogs (referred to as "Analogues 7" in the original research), involves a series of key chemical transformations. researchgate.net
Key Synthetic Intermediates and Reaction Pathways
The synthesis of VU6015929 and its analogs typically involves several well-established organic reactions. The general synthetic pathways for these compounds, as described in the literature, include:
Amide Coupling: Formation of amide bonds using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM). This step typically proceeds at room temperature over approximately 17 hours, yielding products with good yields (49–91%). researchgate.net
Reduction: Reduction reactions, potentially involving tin(II) chloride (SnCl2) in a mixed solvent system like ethyl acetate/ethanol at elevated temperatures (e.g., 110 °C under microwave irradiation), are employed for specific transformations, achieving yields between 67–95%. researchgate.net
Reductive Amination: The formation of the benzylamine linkage often involves reductive amination, for instance, reacting an aldehyde (like 5-bromonicotinaldehyde) with an amine in the presence of a reducing agent such as sodium borohydride (B1222165) cyanoborohydride (NaBH3CN) and an acid like acetic acid (AcOH) in methanol (B129727) (MeOH) at moderate temperatures (e.g., 50 °C). This step typically takes around 2 hours, with yields ranging from 43–77%. researchgate.net
Suzuki-Miyaura Coupling: Introduction of aryl groups, particularly through Suzuki-Miyaura cross-coupling reactions, utilizing arylboronic acids (Aryl-B(OH)2) with a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., Cs2CO3) in a solvent mixture like 1,4-dioxane/water. These reactions are typically carried out at 90 °C for about 3 hours, with yields ranging from 38–63%. researchgate.net
These synthetic strategies allow for the modular construction of the VU6015929 scaffold and the systematic introduction of diverse substituents for SAR exploration.
Methodologies for Compound Derivatization for Research Purposes
In medicinal chemistry research, the derivatization of lead compounds like VU6015929 is a fundamental strategy to explore structure-activity relationships (SAR), enhance pharmacological properties, and develop new chemical probes or therapeutic candidates. While specific derivatization methodologies for VU6015929 are not extensively detailed in the provided search results, general approaches in drug discovery offer insight into how such compounds are typically modified for research.
Substituent Modifications : Altering substituents on aromatic rings or heterocyclic systems to explore hydrophobic, electronic, or steric interactions with the target protein. For instance, the introduction of lipophilic substituents can improve potency by occupying specific pockets within the binding site.
Bioisosteric Replacements : Substituting functional groups with others that have similar physical or chemical properties but may offer improved metabolic stability, reduced toxicity, or altered binding affinity.
Linker Modifications : Adjusting the length, flexibility, or chemical nature of linkers connecting different parts of the molecule can optimize the compound's orientation within the active site.
Introduction of Heterocycles : Incorporating various heterocyclic rings can impart specific electronic, hydrogen bonding, or steric properties, often leading to improved potency or selectivity.
Formation of Esters, Amides, or Hydrazides : These transformations can be used to modify solubility, metabolic stability, or to create prodrugs that are activated in vivo.
Chiral Modifications : Synthesizing and evaluating different enantiomers or diastereomers is crucial, as often only one isomer possesses the desired biological activity. For example, the (R)-methyl and (R)-ethyl derivatives of a related DDR1 inhibitor showed significant potency improvements over their (S)-counterparts.
These derivatization efforts are often guided by structure-based drug design (SBDD), where knowledge of the target protein's binding site informs rational modifications, and by high-throughput screening (HTS) to identify new active scaffolds. researchgate.net Subsequent evaluation of these derivatives involves comprehensive in vitro and in vivo assays to assess their potency, selectivity, and pharmacokinetic properties, thereby guiding further optimization cycles.
Molecular Target Identification and Characterization of Vu6015929 Hcl
Confirmation of Dual DDR1/2 Kinase Inhibition
The inhibitory activity of VU6015929 HCl against DDR1 and DDR2 has been rigorously confirmed through multiple in vitro assays that measure its potency and interaction with the kinase domains.
In Vitro Enzyme Activity Assays (e.g., IC50 determination)
The potency of this compound has been quantified using biochemical and cell-based assays to determine its half-maximal inhibitory concentration (IC50). In a time-resolved fluorescence resonance energy transfer (TR-FRET) LanthaScreen™ Eu kinase binding assay, VU6015929 demonstrated potent inhibition of both DDR1 and DDR2. researchgate.netbio-techne.com
Furthermore, the compound's ability to inhibit the function of the receptors in a cellular context was evaluated. In assays using HEK293 cells engineered to express DDR1, VU6015929 potently blocked collagen-induced DDR1 autophosphorylation in a dose-dependent manner. nih.govbio-techne.comnih.gov A capture ELISA assay conducted on these cells revealed a very low IC50 value for the inhibition of DDR1 phosphorylation, confirming the compound's high cellular potency. nih.gov These findings underscore VU6015929's robust activity as a dual inhibitor of DDR1 and DDR2.
Binding Kinetics and Thermodynamics with Recombinant DDR Kinase Domains
Research indicates that VU6015929 exhibits high-affinity binding to the DDR1 kinase domain. nih.gov This strong binding is a critical attribute for its potent inhibitory action. Studies involving molecular docking have been used to compare the binding affinity of other potential inhibitors against VU6015929 as a reference compound. researchgate.netresearchgate.net However, detailed quantitative data on the binding kinetics (such as association and dissociation rate constants, k_on and k_off) and thermodynamic parameters (such as Gibbs free energy, enthalpy, and entropy changes) for the interaction of this compound with recombinant DDR1 and DDR2 kinase domains are not extensively detailed in the reviewed scientific literature. Such data would provide deeper insight into the molecular interactions and the stability of the inhibitor-kinase complex.
Kinome-Wide Selectivity Profiling
A crucial aspect of characterizing a kinase inhibitor for its utility as a research tool is to determine its selectivity. Kinome-wide screening assesses the inhibitor's activity against a broad spectrum of kinases to identify potential off-target interactions.
Assessment Against Diverse Kinase Panels
VU6015929 has been profiled for its selectivity against a large panel of kinases to ensure it specifically targets DDR1 and DDR2 with minimal off-target effects. In a comprehensive assessment, the compound was tested at a concentration of 1 µM against a panel of 371 wild-type and mutant kinases. nih.gov The results demonstrated a high degree of selectivity, with potent inhibition observed for only 27 of the 371 kinases, which constitutes just 7.2% of the panel. nih.gov This "clean kinome profile" is a significant feature of VU6015929. nih.govresearchgate.netmdpi.com
Analysis of Off-Target Interactions Relevant to Research Tool Application
The high selectivity of VU6015929 is paramount for its application as a chemical probe in research. An ideal research tool should modulate its intended target with high specificity to allow for an unambiguous interpretation of experimental results. The kinome-wide profiling revealed that VU6015929 has a favorable, clean profile. nih.gov The minimal off-target interactions at a concentration significantly higher than its IC50 for DDR1/2 suggest that the phenotypic effects observed when using this compound in cellular or in vivo models can be confidently attributed to the inhibition of DDR1 and/or DDR2. This high degree of selectivity minimizes the risk of confounding results that could arise from the unintended inhibition of other kinases, thereby validating VU6015929 as a superior tool compound for investigating the biological roles of DDR1 and DDR2. nih.govfrontiersin.org
Cellular and Molecular Mechanism of Action of Vu6015929 Hcl
Inhibition of Collagen-Induced DDR1/2 Autophosphorylation
The primary mechanism of VU6015929 involves the suppression of the autophosphorylation of DDR1 and DDR2, a critical step in their activation. nih.gov Upon binding to collagen, DDRs undergo a slow and sustained autophosphorylation on specific tyrosine residues within their intracellular domains. googleapis.com This phosphorylation event initiates downstream signaling cascades. googleapis.com VU6015929 effectively blocks this process, thereby preventing receptor activation. nih.govmedchemexpress.com
The inhibitory effect of VU6015929 on DDR1 autophosphorylation has been demonstrated to be dose-dependent in cellular assays. In studies using human embryonic kidney cells (HEK293) engineered to express human DDR1b, treatment with VU6015929 resulted in a marked reduction of collagen I-induced DDR1 phosphorylation. medchemexpress.combiorbyt.com
Lower concentrations of VU6015929, starting from 4 nM, were sufficient to achieve significant inhibition of DDR1 phosphorylation. medchemexpress.com The compound's potency is highlighted by its low half-maximal inhibitory concentration (IC₅₀) values. Analysis of the ratio of phosphorylated DDR1 to total DDR1 in HEK293-DDR1b cells revealed an IC₅₀ for VU6015929 of 0.7078 nM. medchemexpress.combiorbyt.com Other reported IC₅₀ values for the inhibition of DDR1 and DDR2 kinase activity are 4.67 nM and 7.39 nM, respectively. molnova.comselleckchem.com
Table 1: Inhibitory Potency of VU6015929
| Parameter | Cell Line/Assay | Value | Reference |
|---|---|---|---|
| IC₅₀ (DDR1 Phosphorylation) | HEK293-DDR1b | 0.7078 nM | biorbyt.com, medchemexpress.com |
| IC₅₀ (DDR1 Kinase Activity) | Biochemical Assay | 4.67 nM | selleckchem.com, molnova.com |
| IC₅₀ (DDR2 Kinase Activity) | Biochemical Assay | 7.39 nM | selleckchem.com, molnova.com |
| Effective Inhibitory Conc. | HEK293-DDR1b | 4 nM, 20 nM, 100 nM | biorbyt.com, medchemexpress.com |
The activation sequence of DDR1 begins when collagen binds to the receptor's extracellular discoidin domain. googleapis.com This binding event is understood to induce receptor dimerization, a process that juxtaposes the intracellular kinase domains. googleapis.com This proximity is essential for the subsequent trans-autophosphorylation of tyrosine residues, which serves as the switch for receptor activation. googleapis.com
VU6015929 functions as a kinase inhibitor, specifically targeting the ATP-binding pocket of the DDR1/2 kinase domain. researchgate.net By preventing autophosphorylation, VU6015929 effectively halts the signaling cascade at a step immediately following receptor dimerization. medchemexpress.comgoogleapis.com While it does not prevent the initial collagen-induced dimerization, it renders the dimer catalytically inactive, thereby blocking full receptor activation and the generation of docking sites for downstream signaling proteins. googleapis.com
Modulation of Downstream Signaling Pathways
By inhibiting DDR1/2 autophosphorylation, VU6015929 consequently modulates the downstream signaling pathways that are typically activated by collagen-stimulated DDRs. Evidence suggests that DDR1 activation is linked to several key cellular signaling cascades, including the PI3K/Akt and Ras/ERK MAPK pathways. googleapis.com
Stimulation of DDR1 by collagen has been shown to be coupled with the activation of the PI3K/Akt and Ras/ERK (extracellular signal-regulated kinase) MAPK (mitogen-activated protein kinase) cascades. googleapis.com These pathways are central regulators of cell proliferation, survival, and differentiation. By blocking the primary activation step of DDR1, VU6015929 is expected to suppress the activation of these downstream effectors. For instance, oncogenic KRAS, which utilizes the ERK pathway, has been shown to stabilize DDR1. nih.govresearchgate.net Inhibition of DDR1 would disrupt such feedback loops. While direct studies detailing the effects of VU6015929 on ERK and Akt phosphorylation are limited, the inhibition of the upstream DDR1 receptor logically leads to the downregulation of these pathways when their activation is DDR1-dependent. googleapis.com
DDR1 signaling has been implicated in inflammatory processes and fibrosis through the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.net Activated STAT3 is a transcription factor that plays a crucial role in cell survival and inflammation. Given that VU6015929 is a potent inhibitor of DDR1 activation, it is inferred that the compound can prevent or reduce the downstream phosphorylation of STAT3 that is mediated by DDR1. This is supported by findings that other kinase inhibitors targeting STAT3-activating pathways can induce autophagy and affect cancer cell survival. selleckchem.com
Effects on Extracellular Matrix (ECM) Production and Remodeling
A significant consequence of VU6015929's mechanism of action is its effect on the production and remodeling of the extracellular matrix (ECM). nih.govbiorbyt.com DDRs are not only activated by collagen but also regulate ECM homeostasis. cellsignet.com DDR1, in particular, is known to be a positive regulator of collagen production. nih.gov
Research has shown that VU6015929 potently inhibits the production of collagen IV in kidney mesangial cells in a DDR1-dependent manner. nih.govmolnova.commedchemexpress.com In experiments using DDR1-null mesangial cells reconstituted with human DDR1, treatment with VU6015929 significantly inhibited collagen IV production compared to vehicle-treated cells. nih.gov This effect underscores the role of DDR1 kinase activity in promoting a pro-fibrotic cellular response and highlights the anti-fibrotic potential of VU6015929. nih.govbiorbyt.com By disrupting the DDR1-mediated signaling that leads to increased collagen synthesis, VU6015929 interferes with the pathological ECM remodeling characteristic of fibrotic diseases. nih.govcellsignet.com
Inhibition of Collagen-IV Production
A key molecular action of VU6015929 is the potent inhibition of collagen-IV production. nih.gov Activated and phosphorylated DDR1 is known to promote the production of collagen IV in kidney mesangial cells. nih.gov VU6015929 directly counteracts this by blocking the collagen-induced activation of DDR1. nih.govtargetmol.cn
In a key study, the effect of VU6015929 on collagen IV levels was assessed in kidney mesangial cells using Western blot analysis. The results demonstrated that VU6015929 significantly inhibited the production of collagen IV when compared to vehicle-treated cells. nih.gov This inhibitory effect was confirmed to be DDR1-dependent, as the compound did not decrease collagen IV production in mesangial cells that lacked the DDR1 receptor (DDR1-null cells). nih.gov The compound, also referred to as 7e in the study, was shown to be more potent than a preceding lead compound in affecting DDR1 phosphorylation, which is attributed to its enhanced DDR1 potency and improved drug-like properties. nih.gov
| Experimental Model | Treatment | Analytical Method | Key Finding | Reference |
|---|---|---|---|---|
| Kidney Mesangial Cells | VU6015929 (7e) | Western Blot Analysis | Significantly inhibited collagen IV production compared to vehicle control. | nih.gov |
| DDR1-null Mesangial Cells | VU6015929 (7e) | Western Blot Analysis | No decrease in collagen IV production was observed. | nih.gov |
Modulation of Fibrotic Gene Expression in Cellular Models
The anti-fibrotic activity of VU6015929 stems from its inhibition of DDR1, a receptor known to play a significant role in the progression of fibrosis. nih.govnih.gov The activation of DDR1 by collagen triggers cellular pathways that regulate cell-collagen interactions and can lead to a pro-fibrotic state. acs.org Inhibiting the autophosphorylation and activation of DDR1 is a promising strategy to counter these effects. acs.org
In mouse models of fibrosis, the administration of DDR1 inhibitors leads to a significant reduction in fibrotic markers. acs.orgacs.orgresearchgate.net This includes decreased expression of various collagens (like Collagen I) and α-SMA. acs.orgresearchgate.net These findings support the role of DDR1 inhibition as a therapeutic strategy for fibrotic diseases by modulating the expression of genes central to the fibrotic process. nih.govnih.gov
| Gene/Protein | Effect of DDR1 Inhibition | Cellular/Tissue Context | Reference |
|---|---|---|---|
| Collagen I | Downregulation/Reduced Accumulation | Kidney tissue (mouse model) | acs.org |
| α-Smooth Muscle Actin (α-SMA) | Downregulation/Reduced Staining | Lung & Kidney tissue (mouse models) | acs.orgacs.org |
| Fibronectin | Downregulation | Lung tissue (mouse model) | acs.org |
| Transforming Growth Factor-β1 (TGF-β1) | Downregulation | Renal epithelial cells (in vitro) | acs.org |
Preclinical Pharmacological Characterization of Vu6015929 Hcl
In Vitro Cellular Potency and Functional Efficacy
The in vitro profile of VU6015929 HCl demonstrates its potential as a pharmacological tool to investigate the roles of DDR1 and DDR2.
Cell-Based Assays of DDR1/2 Activity and Reporter Gene Systems
This compound has shown potent inhibition of DDR1 and DDR2 in various cell-based assays. In a LanthaScreen Eu kinase binding assay, the compound, also referred to as 7e in some studies, exhibited significant binding affinity for both DDR1 and DDR2. nih.gov Further cellular assays confirmed its inhibitory activity.
In HEK293 cells engineered to express human DDR1, this compound effectively blocked collagen-induced autophosphorylation of the receptor. nih.gov A capture ELISA assay in HEK293 cells expressing full-length human DDR1-FLAG determined the IC₅₀ value for this compound to be approximately 0.7078 ± 0.3533 nM, which was about 7-fold more potent than a reference compound. nih.gov
The compound's activity against DDR2 was also confirmed, with an IC₅₀ of 7.39 nM. researchgate.net This dual inhibitory action, combined with a favorable selectivity profile against a large panel of other kinases, underscores its specificity for the DDR family. nih.gov
Table 1: In Vitro Activity of this compound
Assessment of Functional Cellular Responses (e.g., cell adhesion, migration, proliferation)
DDRs are known to regulate a variety of cellular processes, including adhesion, migration, and proliferation. aimspress.comresearchgate.netmdpi.com The inhibitory action of this compound on DDR1/2 suggests its potential to modulate these functions.
In the context of fibrosis, a key pathological process involving these cellular activities, this compound has demonstrated significant effects. The compound potently inhibited the production of collagen IV in mesangial cells, a process dependent on DDR1 activity. nih.gov This finding highlights its potential to interfere with the excessive extracellular matrix deposition characteristic of fibrotic diseases. nih.gov While direct studies on cell adhesion and migration with this compound are not extensively detailed in the provided results, the known roles of DDR1 and DDR2 in these processes suggest that their inhibition by this compound would likely have a modulatory effect. frontiersin.orgaimspress.com
Rodent Pharmacokinetic (PK) Evaluation
The preclinical pharmacokinetic properties of this compound have been assessed in rodent models, providing essential data for its potential use as an in vivo research tool.
Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Animal Models
In vivo pharmacokinetic studies were conducted in rats to evaluate the ADME profile of this compound. nih.gov Following intravenous and oral administration, the compound displayed characteristics indicative of a viable in vivo tool.
Key pharmacokinetic parameters in rats include a moderate in vivo clearance (CLp) of 34.2 mL/min/kg and a moderate volume of distribution at steady state (Vss) of 4.3 L/kg. nih.gov The compound exhibited a half-life of approximately 3 hours. nih.gov Oral bioavailability was determined to be 12.5%, with a rapid time to maximum plasma concentration (Tmax) of 0.75 hours, suggesting swift absorption. nih.gov
Table 2: Rat Pharmacokinetic Parameters of this compound
In Vitro-In Vivo Correlation (IVIVC) Studies in Preclinical Species
A good correlation between in vitro and in vivo data (IVIVC) was reported for this compound. nih.gov The in vitro drug metabolism and pharmacokinetics (DMPK) profile, which indicated superior properties such as a higher fraction unbound in rat plasma (fu = 0.089) and moderate hepatic clearance (CLhep = 43.2 mL/min/kg), was predictive of the observed in vivo pharmacokinetic behavior. nih.gov This correlation is crucial for translating preclinical findings and guiding further in vivo studies.
Research Applications and Therapeutic Potential in Preclinical Models
Investigation in Fibrotic Disease Models
The upregulation of DDR1 is a documented feature in several fibrotic conditions, making it an attractive target for antifibrotic therapies. nih.gov The inhibition of DDR1 has been explored in various preclinical models of organ fibrosis, demonstrating the potential of compounds like VU6015929 HCl to mitigate disease progression.
Efficacy in Models of Kidney Fibrosis (e.g., Col4a3-/- mice, UUO mice)
The role of DDR1 in the pathogenesis of renal fibrosis is supported by extensive preclinical evidence. acs.orgresearchgate.netresearchgate.net Pharmacological targeting of DDR1 has shown beneficial outcomes in multiple mouse models of chronic kidney disease.
In the Col4a3-/- mouse, a genetic model that mimics human Alport syndrome and progressive kidney fibrosis, the inhibition of DDR1 has demonstrated significant therapeutic effects. acs.orgresearchgate.net Treatment with a selective DDR1 inhibitor was shown to preserve renal function and reduce kidney tissue damage. acs.org This is consistent with studies on Col4a3-/-/Ddr1-/- double knockout mice, which exhibited reduced inflammation and fibrosis, leading to improved kidney function and increased lifespan compared to Col4a3-/- mice with functional DDR1. acs.org
Similarly, in the unilateral ureteral obstruction (UUO) mouse model, which induces rapid kidney fibrosis, DDR1 expression is strongly increased in the obstructed kidney. acs.orgresearchgate.net Studies using selective DDR1 inhibitors in UUO mice have shown a significant reduction in the accumulation of fibrillar collagen. acs.orgresearchgate.net Furthermore, treatment with a potent DDR1 inhibitor, CH6824025, was found to ameliorate both fibrosis and inflammation in this model. researchgate.netresearchgate.net Downstream analysis suggested that the inhibitor's effects may be linked to the inhibition of cell migration, thereby preventing the progression of fibrosis. researchgate.net These findings validate DDR1 as a key mediator in the development of renal fibrosis and highlight the therapeutic potential of its inhibition.
| Preclinical Model | Key Findings of DDR1 Inhibition | Reference |
|---|---|---|
| Col4a3-/- Mice (Alport Syndrome) | Preserves renal function, reduces tissue damage, decreases fibrosis and inflammation. | acs.orgresearchgate.net |
| Unilateral Ureteral Obstruction (UUO) Mice | Reduces accumulation of fibrillar collagen, ameliorates fibrosis and inflammation, inhibits inflammatory cell migration. | acs.orgresearchgate.netresearchgate.net |
Potential in Pulmonary Fibrosis Models
There is compelling evidence suggesting that DDRs are critical mediators of lung fibrosis. nih.gov In preclinical models, particularly the bleomycin-induced pulmonary fibrosis model, the inhibition of DDRs has shown promise. nih.govnih.gov While some early DDR inhibitors showed activity in this model, VU6015929 was developed as a more potent and selective dual DDR1/2 inhibitor, suggesting its potential utility in antifibrotic therapy for the lungs. nih.gov
Studies with other specific DDRs inhibitors, such as XBLJ-13, have demonstrated significant, dose-dependent amelioration of lung inflammation and fibrosis in the bleomycin-induced mouse model. frontiersin.orgnih.gov These findings pharmacologically validate DDRs as a therapeutic target for pulmonary fibrosis. nih.gov Although specific in vivo efficacy data for VU6015929 in pulmonary fibrosis models was not available in the reviewed literature, its potent inhibitory activity against DDR1/2 positions it as a valuable chemical probe for future investigations in this area. nih.govresearchgate.net
Role in Other Organ Fibrosis Models
The involvement of DDRs extends to fibrosis in other organs, such as the liver. nih.gov Research has implicated DDR2 in chronic liver injury, where it may influence collagen deposition. nih.gov While the antifibrotic potential of DDR1/2 inhibition is a subject of broad interest, preclinical studies specifically evaluating this compound in models of liver, cardiac, or skin fibrosis are not extensively detailed in the current scientific literature.
Exploration in Cancer Research Models
Dysregulation of DDR1 has been linked to several human cancers, where it can influence tumor progression, cell migration, and survival. researchgate.net Consequently, the inhibition of DDR1 is being explored as a potential anticancer strategy.
Impact on Tumor Growth and Metastasis in Animal Models
Preclinical studies using various DDR1 inhibitors have shown effects on tumor growth and metastasis in animal models. frontiersin.orgnih.gov For instance, the DDR1 inhibitor 7rh significantly reduced tumor growth in gastric cancer xenografts. frontiersin.org In models of pancreatic ductal adenocarcinoma, DDR1 inhibition demonstrated high efficacy in combination with chemotherapy in orthotopic xenografts. nih.gov
Furthermore, DDR1 inhibition has been shown to affect metastatic processes. In animal models of colon carcinoma, a DDR1 inhibitor decreased the expression of chemoattractant and proliferative factors, which in turn reduced tumor metastasis. nih.gov While this compound is recognized as a potent DDR1/2 inhibitor, specific in vivo studies detailing its singular efficacy on tumor growth and metastasis in animal models have not been fully reported in the available literature. researchgate.net
| Cancer Model | Reported Effects of DDR1 Inhibition | Reference |
|---|---|---|
| Gastric Cancer Xenografts | Suppressed tumor growth. | frontiersin.orgnih.gov |
| Pancreatic Adenocarcinoma Orthotopic Xenografts | High efficacy in combination with chemotherapy. | nih.gov |
| Colon Carcinoma (Metastasis Model) | Reduced tumor metastasis. | nih.gov |
Modulation of Cancer-Associated Fibroblasts and Stromal Interactions
The tumor microenvironment, particularly the interaction between cancer cells and cancer-associated fibroblasts (CAFs) within the stroma, is crucial for tumor progression. DDR1 is considered a mediator of this stromal-epithelial interaction. nih.gov Research has shown that secretions from colon carcinoma cells can increase DDR1 phosphorylation in hepatic stellate cells, which are key components of the liver stroma. nih.gov Inhibition of DDR1 in this context was found to decrease the expression of factors that promote proliferation and chemoattraction. nih.gov This indicates that targeting DDR1 could disrupt the supportive network that cancer cells establish within the stroma. While the mechanism is promising, specific studies employing this compound to investigate the modulation of CAFs and stromal interactions are not yet prominent in the literature.
This compound as a Chemical Probe for DDR Biology
A significant point of clarification is the distinction between "DDR" in the context of Discoidin Domain Receptors and the "DDR" that refers to the DNA Damage Response. The DNA Damage Response is a complex network of signaling pathways that cells use to detect and repair DNA damage. nih.govmdpi.com this compound is an inhibitor of the Discoidin Domain Receptors. embopress.orgnih.govnih.gov There is no evidence in the scientific literature to suggest that this compound has been utilized as a chemical probe for DNA Damage Response biology. The shared acronym is coincidental.
Elucidation of DDR-Mediated Biological Processes
Given that this compound targets Discoidin Domain Receptors, its use as a chemical probe has been to elucidate the biological processes mediated by these specific receptors, primarily in the context of fibrosis. embopress.orgnih.gov It has been instrumental in confirming the role of DDR1 in collagen production. embopress.orgnih.gov
There are no published studies where this compound has been used to investigate biological processes related to the DNA Damage Response pathway. Research into the DNA Damage Response typically employs inhibitors of key signaling proteins within that pathway, such as ATM, ATR, and DNA-PK, none of which are targets of this compound. nih.govmdpi.comresearchgate.net
Tool for Target Validation in Drug Discovery Programs
This compound serves as a valuable tool for the target validation of DDR1 and DDR2 in drug discovery programs focused on fibrotic diseases. embopress.orgnih.gov Its selectivity and potency make it suitable for confirming the therapeutic hypothesis that inhibiting DDR1/2 can have anti-fibrotic effects. embopress.orgnih.gov
In the context of oncology drug discovery, while DDR1 and DDR2 are considered potential therapeutic targets, the use of this compound for their validation in cancer models has not been specifically documented. The compound's established role as a "new in vitro and in vivo tool compound" is within the scope of its anti-fibrotic potential. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound |
Advanced Research Methodologies Applied to Vu6015929 Hcl
Structural Biology Studies (e.g., X-ray Crystallography, Cryo-EM of DDR-VU6015929 Complexes)
While X-ray crystal structures of the kinase domains for both DDR1 and DDR2 have been determined, providing foundational insights into DDR kinase architecture, direct experimental structural data, such as X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) of DDR-VU6015929 complexes, were not explicitly detailed in the provided search results. nih.gov However, computational approaches, as discussed in Section 7.2, have utilized existing DDR1 structures (e.g., PDB: 4CKR) for docking studies with VU6015929. researchgate.net
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics simulations have played a crucial role in understanding the interaction of VU6015929 with its targets. VU6015929 has been utilized to construct a 3D e-pharmacophore model, which was subsequently validated by assessing the score differences between active compounds and decoys. researchgate.netresearchgate.netacs.org
Furthermore, molecular docking studies have been performed, where VU6015929 was docked into the active site of DDR1 (PDB: 4CKR). researchgate.net Protein-ligand complexes involving VU6015929, alongside other compounds, have been subjected to molecular dynamics (MD) simulations, typically for durations such as 100 nanoseconds. researchgate.netresearchgate.netresearchgate.net These simulations, combined with MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations, have been instrumental in comparing the binding affinity, stability, and average binding free energy of VU6015929 relative to other potential DDR1 inhibitors. researchgate.netresearchgate.netresearchgate.net For instance, in comparative studies, the binding free energy values of candidate compounds were evaluated against VU6015929, with some demonstrating similar or superior values (e.g., less than -12.200 kcal/mol compared to -12.377 kcal/mol for VU6015929). dntb.gov.ua
The application of these computational methods provides valuable insights into the molecular interactions and binding modes of VU6015929 with DDR1.
Integration with Omics Technologies (e.g., Proteomics, Transcriptomics in treated models)
While omics technologies, such as proteomics and transcriptomics, are widely employed in biological research to understand molecular signatures and signaling pathways, specific studies directly integrating these technologies with models treated with VU6015929 were not explicitly identified in the provided search results. General proteomic analyses have been instrumental in deciphering DDR signaling mechanisms in health and disease, and transcriptomic studies have been conducted to investigate DDR1 expression in various models, such as those involving DDR1 deletion. researchgate.netacs.orgnih.govmdpi.com However, direct application of these large-scale "omics" approaches to delineate the precise molecular changes induced by VU6015929 treatment was not found.
Development of Photoaffinity Probes or Labeled Analogs for Target Engagement Studies
The development of photoaffinity probes and labeled analogs is a critical strategy for target engagement studies, allowing for the direct visualization and quantification of compound-target interactions in biological systems. While the general utility of functionalized probes for target engagement and mechanism validation is recognized, and methods like DNA-encoded libraries (DELs) enable the development of probes for such studies, specific information regarding the development of photoaffinity probes or labeled analogs derived from VU6015929 for target engagement studies was not found in the provided search results. acs.orgresearchgate.net
Conclusion and Future Research Directions
Summary of Key Findings on VU6015929 HCl's Research Utility
This compound stands out as a potent, selective, and orally active dual inhibitor of discoidin domain receptors 1 and 2 (DDR1/2). cenmed.comjkchemical.comcenmed.com Its inhibitory activity is characterized by IC50 values of 4.67 nM for DDR1 and 7.39 nM for DDR2. cenmed.comjkchemical.comcenmed.com A key finding regarding its mechanism of action is its ability to potently block collagen-induced DDR1 activation and subsequently inhibit collagen-IV production. cenmed.comjkchemical.comcenmed.comnih.gov
As a research tool, VU6015929 (referred to as compound 7e in some studies) has been identified as a significant improvement over earlier DDR inhibitors. nih.gov This improvement stems from its enhanced DDR1 potency, favorable physiochemical properties, and acceptable drug metabolism and pharmacokinetics (DMPK) profiles, including good rodent in vivo pharmacokinetics. nih.gov Furthermore, it exhibits low cytotoxicity and a clean kinome selectivity profile, making it a reliable probe for scientific investigations. nih.gov
Detailed research findings highlight its efficacy in cellular models:
VU6015929 treatment (4-100 nM for 24 hours) in HEK293-DDR1b cells dose-dependently inhibits collagen I-induced DDR1 phosphorylation, with an IC50 of 0.7078 nM for the phosphorylated DDR1/total DDR1 ratio. cenmed.com
It significantly inhibits collagen IV production in cells, demonstrating superior efficacy compared to previous lead compounds. nih.gov
Pharmacokinetic studies in rats (0.5 mg/kg intravenous; 3 mg/kg oral) revealed a moderate in vivo clearance (CLp = 34.2 mL/min/kg), an approximate half-life of 3 hours, a moderate volume of distribution at steady state (Vss = 4.3 L/kg), and an oral bioavailability of 12.5% with a rapid Tmax (0.75 hr). cenmed.comnih.gov These characteristics underscore its suitability for both in vitro and in vivo research applications. nih.gov
Table 1: Key Research Utility Parameters of VU6015929
| Parameter | Value | Reference |
| DDR1 IC50 (Cell-free assay) | 4.67 nM | cenmed.comjkchemical.comcenmed.com |
| DDR2 IC50 (Cell-free assay) | 7.39 nM | cenmed.comjkchemical.comcenmed.com |
| Cellular pDDR1 IC50 | 0.7078 nM (in HEK293-DDR1b cells) | cenmed.com |
| Oral Bioavailability (Rat) | 12.5% | cenmed.comnih.gov |
| Half-life (Rat) | ~3 hours | cenmed.comnih.gov |
| Kinome Selectivity | Good | nih.gov |
| Cytotoxicity | Low | nih.gov |
Significance in Advancing DDR Biology and Pathophysiology Understanding
The discovery and characterization of this compound have significantly advanced the understanding of Discoidin Domain Receptor (DDR) biology and their roles in various pathophysiological processes. DDR1 and DDR2 are unique receptor tyrosine kinases (RTKs) that are activated by collagens, distinguishing them from other RTKs typically activated by peptide growth factors. nih.gov These receptors play crucial roles in regulating fundamental cellular processes such as proliferation, differentiation, survival, and metabolism. nih.gov
A major area where VU6015929 has proven significant is in validating DDR1 as a promising target for antifibrotic therapies. nih.gov Upregulation of DDR1 has been observed in common kidney diseases, including lupus nephritis and Goodpasture's syndrome. nih.gov Studies in genetic mouse models of chronic kidney disease have demonstrated that the deletion of DDR1 leads to improved survival and a reduction in fibrosis and inflammation. nih.gov Furthermore, DDR1 is implicated in kidney injury through its regulation of extracellular matrix production by resident cells. nih.gov By potently blocking collagen-induced DDR1 activation and collagen-IV production, VU6015929 provides direct evidence supporting DDR1's pro-fibrotic role, thereby reinforcing the rationale for targeting DDR1 in fibrotic diseases. nih.gov
Beyond fibrosis, DDR1 has also been linked to cancer biology. It is highly expressed in various human cancers and has been found to be occasionally mutated in lung cancer and leukemia. Aberrant signaling through the DDR1 receptor is strongly associated with different stages of tumorigenesis. Interestingly, DDR1 kinase has been identified as a transcriptional target of the tumor suppressor p53 and becomes functionally activated through tyrosine phosphorylation in response to p53-dependent DNA damage. Research has also revealed an interaction between DDR1 and the Notch1 protein, where DDR1 activation can suppress genotoxic-mediated cell death, suggesting a prosurvival effect, at least partly, through its functional interaction with Notch1.
The superior profile of VU6015929, addressing the limitations of previous DDR inhibitors (such as cytotoxicity, poor kinome selectivity, or unfavorable DMPK profiles), enables more definitive proof-of-concept studies. nih.gov This allows researchers to more accurately delineate the precise roles of DDR1 and DDR2 in complex biological systems and disease mechanisms. nih.gov
Future Avenues for Preclinical Investigation and Research Tool Development
The promising characteristics of this compound open several critical avenues for future preclinical investigation and the development of advanced research tools.
Further Exploration in Fibrotic Diseases: Ongoing in vivo studies in rodent models of fibrotic diseases are expected to provide further insights into its therapeutic potential as an antifibrotic agent. nih.gov Future research will likely involve detailed investigations into its efficacy in a wider range of fibrotic conditions, beyond kidney disease, such as liver fibrosis, lung fibrosis, and cardiac fibrosis, to fully understand its broad applicability.
Deciphering DDR-related Pathophysiology: With its improved specificity and pharmacokinetic profile, VU6015929 can be instrumental in dissecting the intricate signaling pathways downstream of DDR1 and DDR2 in various disease contexts. This includes a more granular understanding of how DDR activation contributes to cellular proliferation, differentiation, survival, and metabolism in both health and disease. nih.gov
Investigating DDR-Cancer Connections: Given DDR1's involvement in cancer and its activation in response to DNA damage, future research can leverage VU6015929 to explore the interplay between DDR signaling and DNA Damage Response (DDR) pathways in cancer progression and resistance to therapy. This could involve studying its effects on tumor growth, metastasis, and the tumor microenvironment in various cancer models.
Development of Next-Generation DDR Modulators: VU6015929 serves as a valuable chemical scaffold for the rational design and synthesis of novel DDR1/2 inhibitors with potentially improved potency, selectivity, and pharmacokinetic properties. This could lead to the development of more refined research tools or even lead compounds for drug discovery programs.
Combination Therapies: Exploring the synergistic effects of VU6015929 with other therapeutic agents in disease models, particularly in fibrotic and oncological settings, could reveal new treatment strategies.
Biomarker Identification: Utilizing VU6015929 in preclinical studies may aid in the identification and validation of biomarkers that predict response to DDR inhibition, which would be crucial for future clinical translation.
By addressing the limitations of previous DDR inhibitors, VU6015929 provides a robust platform for deeper mechanistic studies and accelerates the translation of DDR biology into potential therapeutic interventions.
Q & A
Q. What are the primary biochemical targets of VU6015929, and how do they relate to its proposed antifibrotic mechanism?
VU6015929 is a selective dual inhibitor of discoidin domain receptors DDR1 and DDR2, with IC50 values of 4.67 nM and 7.39 nM, respectively . These receptors are tyrosine kinases activated by collagen, playing a critical role in fibrosis by promoting extracellular matrix deposition (e.g., collagen IV). The compound’s antifibrotic activity is attributed to its inhibition of collagen-induced DDR1 phosphorylation and downstream collagen IV production in mesangial cells .
Q. What in vitro assays are commonly used to evaluate VU6015929’s inhibitory activity and selectivity?
Key assays include:
- Kinase inhibition assays : Measure IC50 values against DDR1/2 using recombinant kinase domains and ATP competition .
- Cell-based phosphorylation assays : Quantify inhibition of collagen-induced DDR1 autophosphorylation in wild-type vs. DDR1-null cells to confirm target specificity .
- Kinome-wide selectivity profiling : Assess off-target effects using panels of 400+ kinases to ensure selectivity (e.g., <30% inhibition at 1 µM for non-target kinases) .
Q. How should researchers validate the purity and stability of VU6015929 in experimental settings?
- Purity : Verify via high-performance liquid chromatography (HPLC) with >98% purity, as reported in certificates of analysis .
- Solubility and storage : Dissolve in DMSO (≥60 mg/mL at 25°C) and store at -80°C for long-term stability, avoiding freeze-thaw cycles .
- In-use stability : Monitor degradation in cell culture media using LC-MS over 24–48 hours to ensure compound integrity during assays .
Advanced Research Questions
Q. What structural modifications were critical in optimizing VU6015929’s potency and drug-like properties?
The compound evolved from a lead inhibitor through:
- Pharmacophore refinement : Introduction of a pyridopyrimidinone core to enhance DDR1 binding affinity and reduce off-target interactions .
- DMPK optimization : Adjusting logP and polar surface area to improve solubility (e.g., molecular weight 485.43) and oral bioavailability in rodent models .
- Cytotoxicity mitigation : Screening against HEK293 and primary cells to ensure low cellular toxicity (e.g., IC50 >10 µM in viability assays) .
Q. How can researchers address discrepancies in collagen IV inhibition data between wild-type and DDR1-null models?
Methodological considerations include:
- Control validation : Confirm DDR1 knockout efficiency using Western blotting or CRISPR validation in null cells .
- Dose-response reconciliation : Perform statistical analysis (e.g., ANOVA) to evaluate p-value significance, noting that lower p-values in wild-type cells may reflect variable baseline collagen secretion .
- Pathway redundancy checks : Investigate compensatory DDR2 or TGF-β signaling in null models using pathway-specific inhibitors .
Q. What in vivo experimental designs are recommended to evaluate VU6015929’s antifibrotic efficacy?
- Model selection : Use rodent fibrosis models (e.g., unilateral ureteral obstruction or bleomycin-induced lung fibrosis) with histopathological endpoints (e.g., Masson’s trichrome staining) .
- PK/PD integration : Monitor plasma exposure (e.g., AUC, Cmax) and tissue distribution via LC-MS/MS to correlate drug levels with collagen IV suppression .
- Comparator arms : Include standard antifibrotic agents (e.g., pirfenidone) to benchmark efficacy and dose-response relationships .
Q. How should researchers interpret kinome selectivity data to avoid overestimating DDR1/2 specificity?
- Threshold criteria : Define selectivity as <30% inhibition at 1 µM for non-target kinases, as validated in kinome-wide screens .
- Orthogonal validation : Confirm key off-target hits (e.g., FLT3, JAK2) using cellular assays (e.g., proliferation inhibition in Ba/F3 cells expressing mutant kinases) .
- Data transparency : Report all kinase inhibition data in supplementary materials to enable critical assessment .
Methodological Guidance
Q. What protocols ensure reproducibility in measuring DDR1 phosphorylation inhibition?
- Standardized collagen preparation : Use acid-soluble collagen I/IV at 10 µg/mL to activate DDR1 in serum-free conditions .
- Time-course optimization : Terminate phosphorylation assays at 60–90 minutes post-collagen stimulation to capture peak activity .
- Normalization : Express phospho-DDR1 levels relative to total DDR1 (via Western blot) or housekeeping proteins (e.g., β-actin) .
Q. How can computational tools aid in designing next-generation DDR1/2 inhibitors?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
